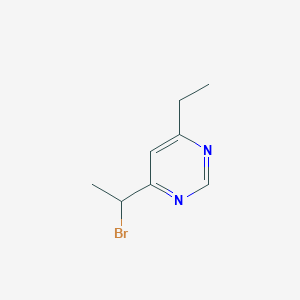
4-(1-Bromoethyl)-6-ethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Bromoethyl)-6-ethylpyrimidine: is an organic compound belonging to the pyrimidine family, characterized by a bromine atom attached to an ethyl group at the fourth position and an ethyl group at the sixth position of the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Bromoethyl)-6-ethylpyrimidine can be achieved through several methods. One common approach involves the bromination of 4-ethyl-6-ethylpyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques, such as column chromatography, can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1-Bromoethyl)-6-ethylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidines.
Oxidation: The ethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 4-ethyl-6-ethylpyrimidine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with palladium on carbon catalyst.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 4-ethyl-6-ethylpyrimidine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(1-Bromoethyl)-6-ethylpyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of brominated pyrimidines on cellular processes. It may also be employed in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activity, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(1-Bromoethyl)-6-ethylpyrimidine involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ethyl groups may undergo oxidation or reduction, altering the compound’s chemical properties and reactivity. These interactions can affect biological pathways and cellular functions, making the compound useful in research and drug development.
Vergleich Mit ähnlichen Verbindungen
4-(1-Bromoethyl)-6-methylpyrimidine: Similar structure with a methyl group instead of an ethyl group at the sixth position.
4-(1-Bromoethyl)-5-ethylpyrimidine: Similar structure with the ethyl group at the fifth position.
4-(1-Bromoethyl)-6-propylpyrimidine: Similar structure with a propyl group instead of an ethyl group at the sixth position.
Uniqueness: 4-(1-Bromoethyl)-6-ethylpyrimidine is unique due to the specific positioning of the bromine and ethyl groups on the pyrimidine ring. This unique arrangement influences its chemical reactivity and potential applications in various fields. The presence of both bromine and ethyl groups allows for diverse chemical modifications, making it a versatile compound for synthetic and research purposes.
Eigenschaften
Molekularformel |
C8H11BrN2 |
|---|---|
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
4-(1-bromoethyl)-6-ethylpyrimidine |
InChI |
InChI=1S/C8H11BrN2/c1-3-7-4-8(6(2)9)11-5-10-7/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
JSJLNQJWKGTCBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC=N1)C(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


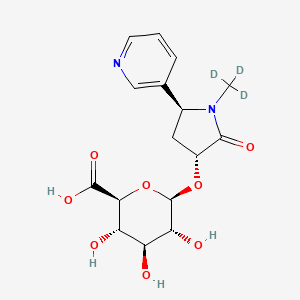
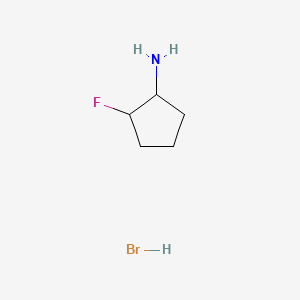
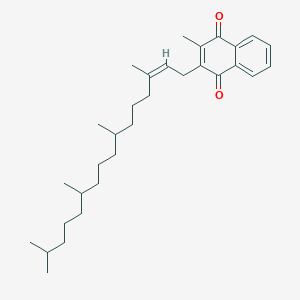
![Tert-butyl 4-[1-(4-cyanophenyl)indol-4-yl]oxypiperidine-1-carboxylate](/img/structure/B13853936.png)
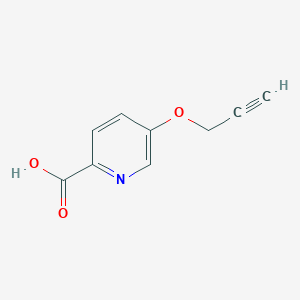
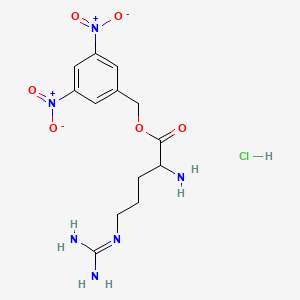
![2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide](/img/structure/B13853939.png)
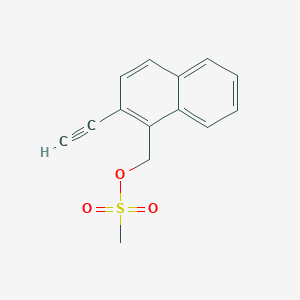
![tert-Butyl ((2R,3aS)-4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)carbamate](/img/structure/B13853953.png)
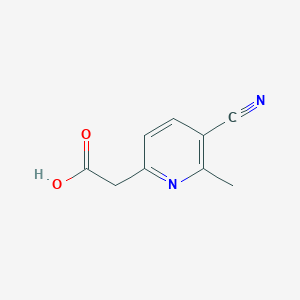

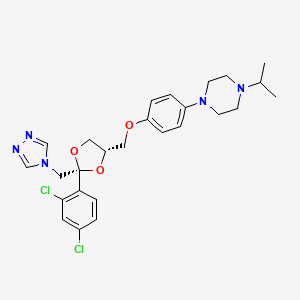
![6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]-N-[2-(3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl)ethyl]hexanamide](/img/structure/B13853989.png)

